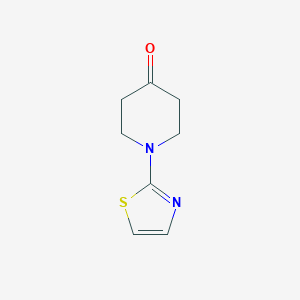
1-(1,3-Thiazol-2-yl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(1,3-Thiazol-2-yl)piperidin-4-one is a heterocyclic molecule that features both a thiazole ring and a piperidinone ring. Thiazole is a five-membered ring containing both sulfur and nitrogen, while piperidinone is a six-membered ring containing nitrogen and a ketone group. This combination of rings is of interest due to the pharmacological properties associated with these structures, such as antimicrobial, anti-inflammatory, antioxidant, and antitumor activities .
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in the literature. For instance, the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides has been shown to afford 1,3-thiazole derivatives . Additionally, the synthesis of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one provides insight into the methods used to incorporate thiazole rings onto a piperidinone core . These synthetic routes typically involve cyclization reactions and the use of reagents such as bromine, sodium acetate, and hydrazonoyl chlorides.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one, has been characterized by crystallography. The central piperidinone ring is found to adopt a chair conformation, and the thiazole rings are inclined at significant angles to the mean plane of the piperidinone ring . This conformational detail is crucial for understanding the molecular interactions and potential binding modes of the compound when interacting with biological targets.
Chemical Reactions Analysis
Thiazole and piperidinone derivatives are known to undergo various chemical reactions. For example, thiazole derivatives can be cyclized to form triazole and thiadiazole rings . These reactions expand the chemical diversity and potential biological activity of the core structure. The reactivity of these compounds can be influenced by the presence of substituents on the rings and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and piperidinone derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur can affect the compound's polarity, solubility, and reactivity. The crystal structure analysis provides information on the solid-state properties, such as hydrogen bonding patterns and molecular conformations . These properties are essential for the development of these compounds as potential therapeutic agents, as they will affect their pharmacokinetics and pharmacodynamics.
Applications De Recherche Scientifique
Synthesis and Anti-Arrhythmic Activity
1-(1,3-Thiazol-2-yl)piperidin-4-one derivatives have been synthesized and evaluated for their anti-arrhythmic activity. This study involved the creation of 1,3-thiazole derivatives, which, upon further reactions, yielded compounds with significant anti-arrhythmic properties (Abdel‐Aziz et al., 2009).
Antimicrobial and Antiviral Activities
Compounds incorporating this compound have demonstrated effective antimicrobial and antiviral activities. For example, specific derivatives have shown promising fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Anticancer Potential
The anticancer activity of this compound derivatives has been a significant area of research. Some compounds, especially those with piperazine substituents, have exhibited notable effectiveness against various cancer cell lines, including lung, kidney, and breast cancer (Turov, 2020).
Design and Synthesis as GyrB Inhibitors
Derivatives of this compound have been designed and synthesized as potent inhibitors of Mycobacterium tuberculosis GyrB, a target for tuberculosis treatment. These compounds have shown promising activity in inhibiting the growth of Mycobacterium tuberculosis (Jeankumar et al., 2013).
Antifungal and Antitumor Activity
Several synthesized derivatives of this compound have shown potential in antifungal and antitumor applications. For instance, compounds like (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-Ethylidene-1,3-thiazol-4-ones have exhibited notable activity against various fungal strains and human tumor cell lines (Insuasty et al., 2013).
Antiallergic Agents
N-substituted derivatives of this compound have been synthesized and evaluated as potential antiallergic agents. These compounds, especially those with specific substitutions on the thiazole ring, showed significant activity in preventing systemic anaphylaxis (Shigenaga et al., 1993).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Mécanisme D'action
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit certain biological processes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been found to modulate certain biochemical pathways
Result of Action
Compounds with similar structures have been found to have certain biological effects . More research is needed to elucidate the specific effects of this compound.
Propriétés
IUPAC Name |
1-(1,3-thiazol-2-yl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-7-1-4-10(5-2-7)8-9-3-6-12-8/h3,6H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYSQZNFGYMRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

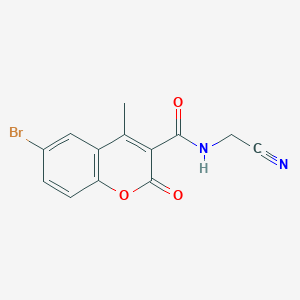
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B3003793.png)
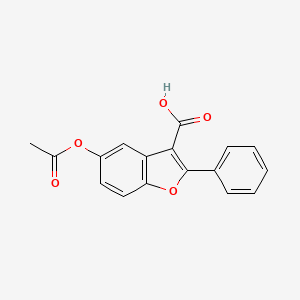
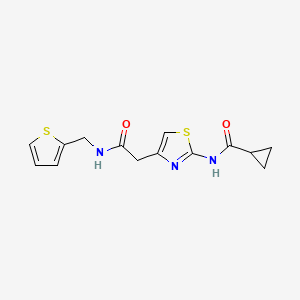
![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]acetamide](/img/structure/B3003800.png)
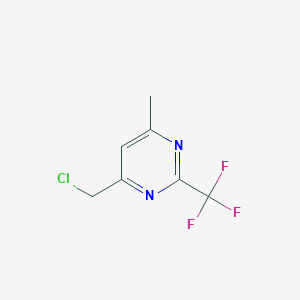
![8-Methoxy-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]chromen-2-one](/img/structure/B3003803.png)

![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B3003807.png)
![[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol](/img/structure/B3003808.png)

![1-(2-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3003810.png)
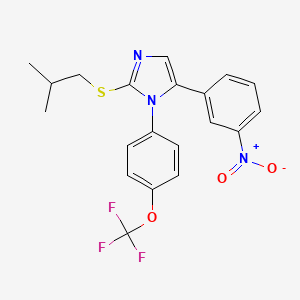
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003813.png)